molecular formula C25H26N9NaO8S2 B11817806 Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B11817806
M. Wt: 667.7 g/mol
InChI Key: NCFTXMQPRQZFMZ-UHFFFAOYSA-M
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Description

Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multi-step organic reactions. These steps may include:

  • Formation of the piperazine ring.
  • Introduction of the ethyl and dioxo groups.
  • Coupling with the hydroxyphenyl acetamido group.
  • Addition of the tetrazolyl thio group.
  • Final cyclization to form the azabicyclo structure.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of high-pressure reactors.
  • Catalysts to accelerate specific steps.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor in biochemical pathways.

    Drug Development: Exploration as a lead compound for new pharmaceuticals.

Medicine

    Antibacterial Agents: Potential use in developing new antibiotics.

    Cancer Research: Investigation of its effects on cancer cell lines.

Industry

    Polymer Synthesis: Use in the production of specialized polymers.

Mechanism of Action

The mechanism of action for Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Similar beta-lactam structure.

    Cephalosporins: Another class of beta-lactam antibiotics.

    Carbapenems: Broad-spectrum antibiotics with a similar core structure.

Uniqueness

    Functional Groups: Unique combination of functional groups not found in other compounds.

    Biological Activity:

This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of antibacterial agents. Its intricate structure includes multiple functional groups and heterocycles, which contribute to its biological activity.

Structural Characteristics

The compound features a bicyclic framework enriched with sulfur and nitrogen atoms, enhancing its pharmacological properties. Notably, the presence of the tetrazole moiety is associated with improved drug efficacy and selectivity against bacterial strains. The compound's structure can be summarized in the following table:

Structural Feature Description
Bicyclic Framework Contains a thia and azabicyclo structure
Functional Groups Includes carboxamido, hydroxyphenyl, and tetrazole groups
Molecular Weight Approximately 500 g/mol

Biological Activity

The biological activity of this compound is primarily linked to its structural components, which have been shown to exhibit various pharmacological effects:

  • Antibacterial Activity : The compound's structural similarity to known antibiotics suggests potential antibacterial properties. For instance, analogs such as cefotaxime and sulbactam demonstrate significant antibacterial efficacy due to their beta-lactam structures.
  • Mechanism of Action : Preliminary studies indicate that the compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria, similar to other beta-lactam antibiotics.
  • Pharmacokinetics : The incorporation of heterocycles such as tetrazole may enhance the compound's absorption and distribution in biological systems, potentially leading to improved therapeutic outcomes.

Case Studies

Research has explored the biological activity of compounds similar to Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine...):

  • Study on Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated a series of compounds containing five-membered heterocycles against resistant bacterial strains. The results indicated that compounds with tetrazole rings exhibited higher potency compared to those without such modifications .
  • Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of piperazine derivatives highlighted that modifications at the 4-position significantly affected antibacterial activity, emphasizing the importance of specific functional groups for efficacy .

Research Findings

Recent findings have expanded our understanding of how structural modifications influence biological activity:

Compound Structural Features Biological Activity
CefotaximeBeta-lactam with thiazoleAntibacterial
SulbactamBeta-lactamase inhibitorAntibacterial
Sodium CompoundTetrazole and piperazine derivativesPotentially Antibacterial

Properties

IUPAC Name

sodium;7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFTXMQPRQZFMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N9NaO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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